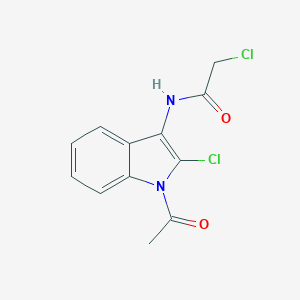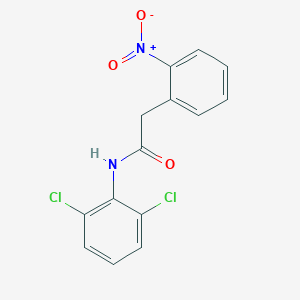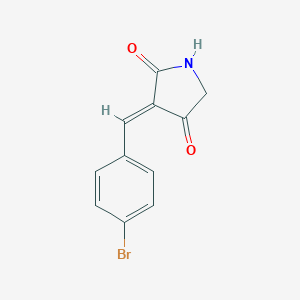
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide is a synthetic organic compound with a complex structure. It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active compounds. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acetylation of 2-chloroindole, followed by the introduction of a chloroacetamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of biomolecule-ligand interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context. Research is ongoing to elucidate the detailed mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide can be compared with other indole derivatives, such as:
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide: A closely related compound with similar structural features.
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide: Another derivative with an iodine atom instead of a chlorine atom.
[(1-acetyl-2-chloro-indol-3-yl)methylideneamino]thiourea: A compound with a thiourea group instead of a chloroacetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131172-51-5 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12g/mol |
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)14)15-10(18)6-13/h2-5H,6H2,1H3,(H,15,18) |
InChI Key |
XHRPFARAFYNEMH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-cyclohexyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium](/img/structure/B421192.png)

![Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B421195.png)
![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)

![3-{4-nitrobenzoyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421204.png)
![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)

![2-cyano-2-(3,4-dihydro-2(1H)-quinolinylidene)-N-[(dimethylamino)methylene]acetamide](/img/structure/B421213.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421215.png)
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
